

A Comparative Guide to the Pharmacokinetics of Tolterodine and its Metabolites Across Species

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Compound of Interest

Compound Name: (Rac)-5-Hydroxymethyl Tolterodine

Cat. No.: B018487

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of tolterodine and its primary active metabolite, 5-hydroxymethyl tolterodine (5-HMT), across various species, including humans, dogs, rats, and mice. The information presented is intended to support preclinical research and drug development efforts by offering a clear, data-driven overview of species-specific differences in the absorption, distribution, metabolism, and excretion of this compound.

Executive Summary

Tolterodine, a muscarinic receptor antagonist, undergoes extensive metabolism that varies significantly across species. In humans, mice, and dogs, the primary metabolic pathway involves the oxidation of the 5-methyl group to form the pharmacologically active 5-hydroxymethyl metabolite (5-HMT)^[1]. This is followed by further oxidation to the 5-carboxylic acid and N-dealkylation. In contrast, rats exhibit a more diverse and extensive metabolic profile, which includes hydroxylation of the unsubstituted benzene ring^[1]. These metabolic differences result in notable variations in the pharmacokinetic parameters of tolterodine and 5-HMT among species, a critical consideration for the extrapolation of preclinical data to human clinical trials.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for tolterodine and its active metabolite, 5-HMT, in humans, dogs, rats, and mice. These values have been compiled from various preclinical and clinical studies. It is important to note that experimental conditions such as dose and formulation may vary between studies.

Table 1: Pharmacokinetic Parameters of Tolterodine in Different Species

Parameter	Human (Extensive Metabolizer s)	Human (Poor Metabolizer s)	Dog	Rat	Mouse
Tmax (h)	1-2	2-4	~1	< 1	< 1
Cmax (ng/mL)	1.2 ± 0.6 (2 mg dose)	6.8 ± 3.7 (2 mg dose)	~103 µg/L (1 mg/kg dose) [2]	Data not available	Data not available
AUC (ng·h/mL)	3.5 ± 2.5 (2 mg dose)	36.1 ± 29.5 (2 mg dose)	Data not available	Data not available	Data not available
Half-life (t _{1/2}) (h)	~2	~10	< 2[3]	< 2[3]	< 2[3]
Oral Bioavailability (%)	17	65	58-63[3]	2-20[3]	2-20[3]
Clearance (L/h/kg)	0.23-0.52	Data not available	1.4[3]	10-15[3]	10-15[3]

Table 2: Pharmacokinetic Parameters of 5-Hydroxymethyl Tolterodine (5-HMT) in Different Species

Parameter	Human (Extensive Metabolizer s)	Human (Poor Metabolizer s)	Dog	Rat	Mouse
Tmax (h)	~2	Not applicable (minimal formation)	Data not available	0.25[4]	Data not available
Cmax (ng/mL)	1.6 ± 0.6 (2 mg dose)	Not applicable (minimal formation)	~25 µg/L (1 mg/kg dose)[2]	3854.59 pg/mL (0.072 mg/200g i.v. dose)[4]	Data not available
AUC (ng·h/mL)	6.9 ± 3.4 (2 mg dose)	Not applicable (minimal formation)	Data not available	12,540.83 pg·h/mL (0.072 mg/200g i.v. dose)[4]	Data not available
Half-life (t ^{1/2}) (h)	~3	Not applicable (minimal formation)	Data not available	3.25 (0.072 mg/200g i.v. dose)[4]	Data not available

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Representative Protocol)

This protocol outlines a typical experimental design for assessing the pharmacokinetics of tolterodine and its metabolites following oral administration in rats.

- Animals: Male Sprague-Dawley rats (8-10 weeks old, weighing 200-250 g) are used. Animals are fasted overnight before drug administration with free access to water.
- Drug Administration: Tolterodine is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10

mg/kg).

- **Blood Sampling:** Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
- **Plasma Preparation:** The blood samples are centrifuged (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
- **Sample Analysis:** Plasma concentrations of tolterodine and 5-HMT are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
- **Pharmacokinetic Analysis:** The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.

Analytical Method for Quantification of Tolterodine and 5-HMT in Plasma by LC-MS/MS

This section details a typical LC-MS/MS method for the simultaneous quantification of tolterodine and 5-HMT in plasma samples.

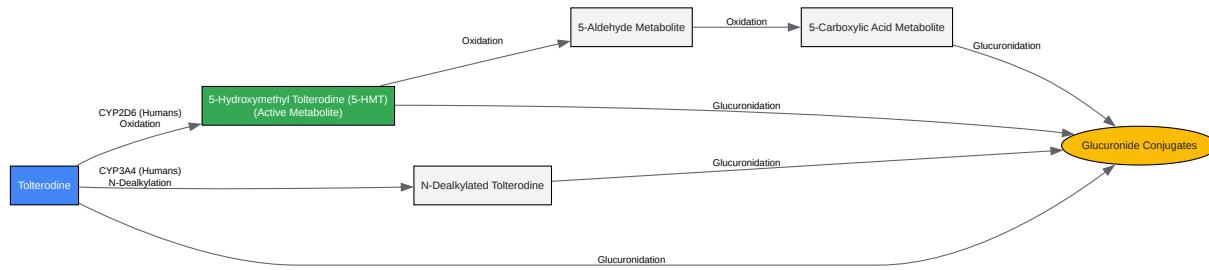
- **Sample Preparation:** A liquid-liquid extraction or solid-phase extraction is performed to isolate the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of tolterodine or 5-HMT) is added to the plasma samples before extraction to correct for variability.
- **Chromatographic Separation:** The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analytes are detected and quantified using multiple reaction monitoring

(MRM) of specific precursor-to-product ion transitions for tolterodine, 5-HMT, and the internal standard.

- Calibration and Quantification: A calibration curve is constructed by analyzing a series of plasma standards with known concentrations of tolterodine and 5-HMT. The concentrations of the analytes in the study samples are then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Mandatory Visualizations

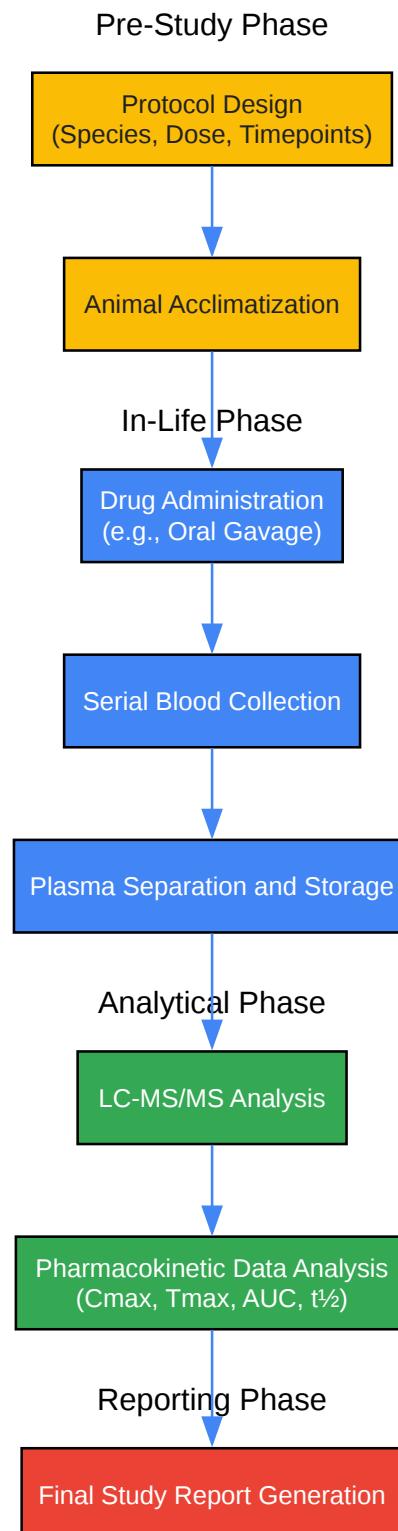
Metabolic Pathway of Tolterodine



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Caption: Metabolic pathway of tolterodine.

Experimental Workflow for a Comparative Pharmacokinetic Study

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